N-(4-chlorophenyl)pyridine-3-carboxamide basic properties
N-(4-chlorophenyl)pyridine-3-carboxamide basic properties
An In-Depth Technical Guide to N-(4-chlorophenyl)pyridine-3-carboxamide: Core Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorophenyl)pyridine-3-carboxamide, also known as N-(4-chlorophenyl)nicotinamide, is a synthetic compound belonging to the pyridinecarboxamide class. This guide provides a comprehensive technical overview of its core properties, a validated synthesis protocol, and analytical methodologies. While direct experimental data on its biological activity is limited, this document synthesizes information from closely related nicotinamide analogs to contextualize its potential as a research tool. The nicotinamide scaffold is a crucial precursor to the coenzyme NAD+ and a modulator of key signaling enzymes such as PARP and sirtuins.[1][2] Derivatives of this class have demonstrated significant potential in therapeutic areas including inflammation and infectious diseases. This guide serves as a foundational resource for researchers investigating this and related molecules.
Chemical Identity and Physicochemical Properties
N-(4-chlorophenyl)pyridine-3-carboxamide is characterized by a central pyridine ring linked via an amide bond to a 4-chlorophenyl group. This structure combines the biologically significant nicotinamide core with a halogenated phenyl moiety, a common feature in pharmacologically active compounds.
Structure and Identifiers
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IUPAC Name: N-(4-chlorophenyl)pyridine-3-carboxamide[3]
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Synonyms: N-(4-chlorophenyl)nicotinamide, 4'-Chloronicotinanilide, NSC 165624[3]
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CAS Number: 14621-03-5[3]
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Molecular Formula: C₁₂H₉ClN₂O[3]
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Molecular Weight: 232.66 g/mol [3]
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SMILES: C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl[3]
Physicochemical Data
Quantitative experimental data for this specific molecule is not widely published. The following table summarizes computed properties and data inferred from analogous compounds, particularly the parent molecule, nicotinamide.
| Property | Value / Expected Characteristics | Source / Rationale |
| Appearance | White to off-white crystalline solid | Inferred from related carboxamides.[4] |
| Melting Point | Not specified. Nicotinamide melts at 128-131°C. | The addition of the chlorophenyl group would significantly increase the melting point compared to the parent nicotinamide.[5] |
| XLogP3 | 2.5 | PubChem (Computed)[3] |
| Solubility | Water: Poorly solubleEthanol: SolubleDMSO: Soluble | Inferred from structural analysis and data on nicotinamide, which is freely soluble in water and ethanol. The nonpolar 4-chlorophenyl group is expected to decrease aqueous solubility significantly.[6][7][8] |
| pKa | Not specified. Nicotinamide has a pKa of 3.3. | The pyridine nitrogen is weakly basic.[5] |
Synthesis and Manufacturing
The most direct and industrially relevant synthesis of N-(4-chlorophenyl)pyridine-3-carboxamide is via a nucleophilic acyl substitution (amide coupling) reaction. This involves the reaction of an activated nicotinic acid derivative with 4-chloroaniline.
General Synthesis Workflow
The process begins with the activation of the carboxylic acid group of nicotinic acid (or a derivative), typically by converting it to an acyl chloride. This highly electrophilic intermediate readily reacts with the nucleophilic amine of 4-chloroaniline to form the stable amide bond.
Caption: General workflow for the synthesis of N-(4-chlorophenyl)pyridine-3-carboxamide.
Detailed Experimental Protocol (Representative)
This protocol is a representative method based on standard procedures for amide bond formation.[9][10][11]
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Activation of Nicotinic Acid:
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To a solution of nicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction to stir at room temperature for 2-4 hours until gas evolution ceases. The formation of the acyl chloride is complete.
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Remove the solvent and excess reagent under reduced pressure to yield the crude nicotinoyl chloride.
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Amide Coupling:
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Dissolve 4-chloroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add a solution of the crude nicotinoyl chloride (1.0 eq) in DCM dropwise to the aniline solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.
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Work-up and Purification:
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Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield N-(4-chlorophenyl)pyridine-3-carboxamide as a solid.
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Biological Context and Potential Mechanism of Action
While no specific biological targets have been published for N-(4-chlorophenyl)pyridine-3-carboxamide, the nicotinamide scaffold is a well-established pharmacophore. Its biological effects are intrinsically linked to its role as a precursor for NAD+ and its direct interaction with NAD+-dependent enzymes.
Role in NAD+ Metabolism
Nicotinamide is a primary precursor in the NAD+ salvage pathway, a critical process for maintaining cellular energy levels and redox balance.[2] This pathway is central to DNA repair, mitochondrial function, and cellular homeostasis.[2] It is plausible that N-(4-chlorophenyl)pyridine-3-carboxamide could be metabolized by enzymes in this pathway, potentially leading to the formation of an unnatural NAD analog that could act as an inhibitor of NAD+-dependent enzymes like IMPDH.[12]
Caption: The NAD+ Salvage Pathway and key NAD+-dependent enzymes.
Potential as an Anti-inflammatory Agent
Nicotinamide itself possesses anti-inflammatory properties, partly by inhibiting the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[1] Over-activation of PARP-1 during cellular stress can deplete NAD+ stores and promote inflammation.[1] Furthermore, nicotinamide derivatives have been synthesized and shown to suppress the production of inflammatory mediators like nitric oxide (NO).[3] The combination of the nicotinamide core with a chlorophenyl group in the target molecule suggests it could be explored for similar anti-inflammatory activities.
Potential as an Antifungal Agent
A significant body of research highlights the antifungal potential of nicotinamide and its derivatives, especially against Candida albicans.[4][13][14] The mechanism often involves the disruption of the fungal cell wall.[14][15] Studies have shown that nicotinamide can inhibit biofilm formation and can work synergistically with established antifungal drugs like fluconazole.[4] Given that novel nicotinamide derivatives have been designed as potent antifungal agents, N-(4-chlorophenyl)pyridine-3-carboxamide represents a scaffold that warrants investigation in this area.[13][15]
Key Experimental Methodologies
Accurate characterization and quantification are essential for any research involving this compound. Standard analytical techniques are applicable.
Quality Control and Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The spectra for related compounds are available for comparison.[16][17][18]
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Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight and can be developed into a quantitative method. High-resolution mass spectrometry (HRMS) provides the exact mass.[17]
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High-Performance Liquid Chromatography (HPLC): An HPLC method with UV detection is the standard for assessing purity and quantifying the compound in various matrices. A typical method would use a C18 reverse-phase column.[19]
Representative HPLC-UV Protocol
This protocol is a starting point for method development, based on methods for similar aromatic amines and carboxamides.[19][20][21]
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System: HPLC or UHPLC system with a UV/Diode-Array Detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting condition could be 60:40 Acetonitrile:Water.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: Monitor between 254-265 nm, where both the pyridine and chlorophenyl rings have strong absorbance.
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Sample Preparation: Dissolve samples accurately in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter through a 0.45 µm filter before injection.
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Validation: The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to standard guidelines.
Caption: Standard workflow for the analysis of N-(4-chlorophenyl)pyridine-3-carboxamide by HPLC-UV.
Conclusion
N-(4-chlorophenyl)pyridine-3-carboxamide is a molecule of significant interest due to its foundation on the biologically versatile nicotinamide scaffold. While direct research on this specific compound is sparse, its structural features suggest a high potential for biological activity, particularly in the realms of anti-inflammatory and antifungal research. This guide provides the essential chemical data, a robust synthesis strategy, and analytical frameworks necessary to facilitate further investigation. Future research should focus on direct biological screening to elucidate its specific mechanism of action and therapeutic potential, thereby validating the hypotheses derived from its structural analogs.
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